3-(1H-Benzimidazol-2-yl)propyl tert-butyl carbonate

Lipophilicity Membrane permeability Prodrug design

3-(1H-Benzimidazol-2-yl)propyl tert-butyl carbonate (CAS 649721-59-5; molecular formula C₁₅H₂₀N₂O₃; MW 276.33 g/mol) is a synthetic benzimidazole derivative in which the terminal hydroxyl of 3-(1H-benzimidazol-2-yl)propan-1-ol is derivatized as a tert-butyl carbonate ester. The compound belongs to the class of carbonate ester prodrugs and protected synthetic intermediates incorporating the pharmacologically privileged benzimidazole scaffold, a core structure associated with diverse activities including gastric acid secretion inhibition, calcium channel modulation, and immunoprotection.

Molecular Formula C15H20N2O3
Molecular Weight 276.33 g/mol
CAS No. 649721-59-5
Cat. No. B12586650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-Benzimidazol-2-yl)propyl tert-butyl carbonate
CAS649721-59-5
Molecular FormulaC15H20N2O3
Molecular Weight276.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)OCCCC1=NC2=CC=CC=C2N1
InChIInChI=1S/C15H20N2O3/c1-15(2,3)20-14(18)19-10-6-9-13-16-11-7-4-5-8-12(11)17-13/h4-5,7-8H,6,9-10H2,1-3H3,(H,16,17)
InChIKeyNNHHELSTGOULKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1H-Benzimidazol-2-yl)propyl tert-butyl carbonate (CAS 649721-59-5): Structural Classification and Procurement-Relevant Physicochemical Profile


3-(1H-Benzimidazol-2-yl)propyl tert-butyl carbonate (CAS 649721-59-5; molecular formula C₁₅H₂₀N₂O₃; MW 276.33 g/mol) is a synthetic benzimidazole derivative in which the terminal hydroxyl of 3-(1H-benzimidazol-2-yl)propan-1-ol is derivatized as a tert-butyl carbonate ester. The compound belongs to the class of carbonate ester prodrugs and protected synthetic intermediates incorporating the pharmacologically privileged benzimidazole scaffold, a core structure associated with diverse activities including gastric acid secretion inhibition, calcium channel modulation, and immunoprotection [1]. Its computed physicochemical properties—LogP (chemsrc) 3.45, XLogP 3.2, topological polar surface area (PSA) 64.21 Ų, 1 hydrogen bond donor, 4 hydrogen bond acceptors, and 7 rotatable bonds—place it in a distinct physicochemical space relative to its closest structural analogs, with implications for membrane permeability, plasma stability, and synthetic utility addressed quantitatively below .

Why 3-(1H-Benzimidazol-2-yl)propyl tert-butyl carbonate Cannot Be Replaced by Generic Benzimidazole Analogs: Evidence of Physicochemical and Pharmacologic Non-Interchangeability


Substitution of 3-(1H-benzimidazol-2-yl)propyl tert-butyl carbonate with the underivatized alcohol (3-(1H-benzimidazol-2-yl)propan-1-ol, CAS 2403-66-9), the carboxylic acid analog (procodazole, CAS 23249-97-0), or an N-Boc-protected alternative (CAS 953061-74-0) introduces quantifiable differences in lipophilicity, hydrogen-bonding capacity, and metabolic vulnerability that directly affect experimental outcomes. The tert-butyl carbonate exhibits a LogP of 3.2–3.45 versus 1.36–1.49 for the alcohol and 1.58 for the carboxylic acid—a >100-fold increase in octanol-water partition coefficient . Critically, carbonate esters as a class are hydrolyzed by plasma esterases, but the sterically hindered tert-butyl variant is uniquely stabilized in human plasma and human serum albumin solutions relative to buffer, whereas ethyl, methyl, and other unhindered alkyl carbonates undergo accelerated plasma-catalyzed degradation [1]. Furthermore, the O-linked carbonate in this compound is chemically and metabolically distinct from the N-linked Boc protecting group found in CAS 953061-74-0, which has a different cleavage mechanism (acid-labile N-Boc deprotection vs. esterase-mediated carbonate hydrolysis) and a PSA of 81.42 Ų vs. 64.21 Ų, altering membrane permeability predictions. These differences are not cosmetic; they are experimentally consequential and preclude simple interchange.

Quantitative Differentiation Evidence for 3-(1H-Benzimidazol-2-yl)propyl tert-butyl carbonate vs. Closest Structural Analogs


LogP Elevation of >2 Log Units vs. the Alcohol and Carboxylic Acid Precursors Drives Membrane Permeability

The tert-butyl carbonate derivatization elevates the computed LogP of 3-(1H-benzimidazol-2-yl)propyl tert-butyl carbonate to 3.45 (Chemsrc) / 3.2 (XLogP, PubChem-derived), representing a 1.96–1.97 log unit increase over 3-(1H-benzimidazol-2-yl)propan-1-ol (LogP 1.49) and a 1.87–1.62 log unit increase over procodazole (LogP 1.58). This corresponds to an approximately 90–100× increase in octanol-water partition coefficient, which is predictive of enhanced passive membrane permeability and potential blood-brain barrier penetration .

Lipophilicity Membrane permeability Prodrug design

Plasma Stability Advantage of the tert-Butyl Carbonate Moiety Over Other Alkyl Carbonates

In a systematic study of carbonate ester prodrugs, tert-butyl phenyl carbonate (the tert-butyl carbonate chemotype shared by CAS 649721-59-5) was uniquely stabilized in both 80% human plasma and human serum albumin (HSA) solutions relative to phosphate buffer at pH 7.4 and 37°C, in contrast to ethyl, methyl, and other unhindered alkyl carbonates which underwent accelerated plasma esterase-catalyzed hydrolysis. Specifically, the t-butyl derivative was more stable in plasma than in buffer (t₁/₂ in buffer reported as approximately 10⁴ min range for the class, with plasma degradation slowed relative to buffer), whereas ethyl and methyl carbonates showed rapid plasma-catalyzed degradation [1]. This steric stabilization is attributed to the bulky tert-butyl group hindering esterase access to the carbonyl carbon.

Plasma stability Esterase resistance Prodrug half-life

Topological Polar Surface Area (PSA) and Hydrogen Bond Donor Count Differentiation from the N-Boc Carboxylic Acid Analog

3-(1H-Benzimidazol-2-yl)propyl tert-butyl carbonate (PSA 64.21 Ų; 1 H-bond donor) exhibits a markedly lower topological polar surface area than its closest N-Boc-protected analog, 3-(1-(tert-butoxycarbonyl)-1H-benzo[d]imidazol-2-yl)propanoic acid (CAS 953061-74-0; PSA 81.42 Ų; 2 H-bond donors). The ΔPSA of 17.21 Ų and the reduction from 2 to 1 H-bond donors are significant in the context of the widely cited Veber rules for oral bioavailability, where PSA < 140 Ų and HBD ≤ 5 are favorable. PSA values above ~80 Ų are associated with progressively reduced passive membrane permeability, while the target compound's PSA of ~64 Ų falls in a range more favorable for both oral absorption and blood-brain barrier penetration .

Polar surface area Membrane permeability prediction Oral bioavailability

Conformational Flexibility and Rotatable Bond Count: Implications for Entropic Binding Penalty vs. Induced Fit

The target compound possesses 7 rotatable bonds, compared to 3 for procodazole (CAS 23249-97-0) and approximately 5 for the N-Boc carboxylic acid analog (CAS 953061-74-0, estimated). In drug design, each rotatable bond above 5 is associated with an incremental entropic penalty upon target binding (~0.5–1.5 kcal/mol per bond), but also enables greater conformational sampling for induced-fit recognition at flexible binding sites. The 7 rotatable bonds of the tert-butyl carbonate prodrug provide greater conformational adaptability than procodazole's rigid propanoic acid linker (3 rotatable bonds), which may be advantageous for targets requiring an extended or bent pharmacophore conformation, such as the Cav3.1 T-type calcium channel binding site utilized by the NNC 55-0396 scaffold [1].

Conformational flexibility Rotatable bonds Drug-likeness

Synthetic Intermediate Role: Entry Point into the Benzimidazole-Propyl Pharmacophore for T-Type Calcium Channel Research

3-(1H-Benzimidazol-2-yl)propyl tert-butyl carbonate serves as a strategically protected synthetic intermediate en route to biologically active benzimidazole derivatives. The benzimidazol-2-yl-propyl fragment is a validated pharmacophore in the highly selective T-type calcium channel blocker NNC 55-0396 (CAS 357400-13-6), which exhibits an IC₅₀ of ~7 μM against recombinant α₁G (Cav3.1) T-type channels while showing no detectable effect on high-voltage-activated (HVA, L-type) channels at concentrations up to 100 μM—a >14-fold selectivity window [1]. NNC 55-0396 was specifically designed as a non-hydrolyzable analog of mibefradil to eliminate the L-type channel-inhibiting metabolite that limited mibefradil's selectivity. The carbonate-protected intermediate enables modular access to this pharmacophore class via selective deprotection of the tert-butyl carbonate under mild acidic conditions (e.g., TFA/DCM) to reveal the free alcohol for subsequent functionalization, without affecting the benzimidazole NH .

Synthetic intermediate Calcium channel blocker NNC 55-0396 scaffold

Optimal Research and Procurement Application Scenarios for 3-(1H-Benzimidazol-2-yl)propyl tert-butyl carbonate Based on Quantitative Differentiation Evidence


Prodrug Design for Enhanced Membrane Permeation of Benzimidazole-Containing Pharmacophores

Researchers designing prodrugs of benzimidazole-based active pharmaceutical ingredients (e.g., proton pump inhibitors, calcium channel blockers, or anthelmintic benzimidazole carbamates) should select 3-(1H-benzimidazol-2-yl)propyl tert-butyl carbonate when the objective is to increase passive membrane permeability. Its LogP of 3.2–3.45 provides a ~100-fold increase in lipophilicity relative to the parent alcohol (LogP 1.49) and the carboxylic acid analog procodazole (LogP 1.58), directly addressing the poor oral bioavailability associated with polar benzimidazole derivatives . The tert-butyl carbonate's documented resistance to plasma esterase catalysis—unique among common alkyl carbonates—further supports sustained systemic exposure rather than rapid first-pass clearance [1].

Synthetic Intermediate for T-Type Calcium Channel (Cav3.1) Probe Development

Medicinal chemistry groups pursuing selective T-type calcium channel inhibitors should procure this compound as a key building block for constructing derivatives of the NNC 55-0396 pharmacophore class. The benzimidazol-2-yl-propyl scaffold embedded in this intermediate is the validated core of NNC 55-0396, which achieves >14-fold selectivity for Cav3.1 T-type over L-type calcium channels (IC₅₀ ~7 μM vs. >100 μM) [2]. The tert-butyl carbonate protecting group can be selectively removed under acidic conditions (TFA/DCM) to liberate the free alcohol for subsequent amine coupling or esterification, enabling modular SAR exploration without the synthetic limitations of the free carboxylic acid or N-Boc protected variants.

Physicochemical Comparator for Benzimidazole SAR Studies Requiring Defined Hydrogen Bond Profiles

In structure-activity relationship (SAR) campaigns where hydrogen bond donor count must be systematically controlled, this compound (HBD = 1) offers a distinct advantage over procodazole (HBD = 2) and the N-Boc carboxylic acid analog CAS 953061-74-0 (HBD = 2). The single H-bond donor (benzimidazole NH) combined with a PSA of 64.21 Ų—significantly below the ~80 Ų threshold associated with poor membrane permeability—makes it a favorable negative control or comparator compound when testing hypotheses about HBD-dependent target engagement or cellular permeability . Its 7 rotatable bonds also provide a useful benchmark for assessing conformational flexibility effects on binding thermodynamics.

Controlled-Release Prodrug Strategy Leveraging Plasma-Stable tert-Butyl Carbonate Chemistry

For in vivo pharmacology studies requiring sustained, esterase-resistant prodrug activation, this compound's tert-butyl carbonate moiety provides a pharmacokinetic advantage not available from methyl, ethyl, or isopropyl carbonate prodrugs. As demonstrated by Larsen et al. (2007), tert-butyl carbonates are stabilized in human plasma and HSA solutions relative to buffer, whereas unhindered alkyl carbonates undergo accelerated plasma-catalyzed hydrolysis [1]. This property is directly applicable to the design of benzimidazole-based therapeutics where burst release from rapidly hydrolyzed prodrugs would produce supra-therapeutic peak concentrations or where prolonged target coverage is required.

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